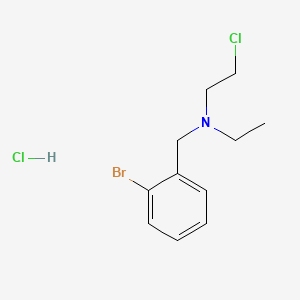

DSP-4 hydrochloride

Description

Propriétés

IUPAC Name |

N-[(2-bromophenyl)methyl]-2-chloro-N-ethylethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrClN.ClH/c1-2-14(8-7-13)9-10-5-3-4-6-11(10)12;/h3-6H,2,7-9H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDDRNRRNYOULND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCl)CC1=CC=CC=C1Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrCl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017240 |

Source

|

| Record name | N-(2-Bromobenzyl)-2-chloro-N-ethylethanamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

42.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID46500425 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

40616-75-9 |

Source

|

| Record name | Benzenemethanamine, 2-bromo-N-(2-chloroethyl)-N-ethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40616-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Bromobenzyl)-2-chloro-N-ethylethanamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Neurotoxic Effects of DSP-4 Hydrochloride on Central Noradrenergic Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride (DSP-4) is a potent and selective neurotoxin that has become an invaluable tool in neuroscience research for studying the role of the central noradrenergic system, particularly the neurons originating from the locus coeruleus (LC).[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of DSP-4, its quantitative effects on central noradrenergic neurons, detailed experimental protocols for its use, and a visualization of the key signaling pathways involved in its neurotoxic effects.

Mechanism of Action

DSP-4 exerts its neurotoxic effects through a multi-step process that begins with its selective uptake into noradrenergic neurons. Once administered, DSP-4 readily crosses the blood-brain barrier and, within the physiological environment, cyclizes to form a highly reactive aziridinium ion.[3][4] This reactive intermediate is a substrate for the norepinephrine transporter (NET), which is densely expressed on the terminals of noradrenergic neurons, especially those originating from the LC.[2][5][6]

The selective accumulation of the aziridinium ion within these neurons leads to the alkylation of various intracellular macromolecules, which are vital for neuronal function and survival.[1] This indiscriminate alkylation disrupts cellular homeostasis, leading to a cascade of detrimental events, including oxidative stress, DNA damage, and ultimately, the degeneration of noradrenergic nerve terminals.[6][7] While the primary targets are the axon terminals, the cell bodies in the locus coeruleus are often spared, at least in the initial stages following administration.[5][7]

Quantitative Effects on Noradrenergic Neurons

The administration of DSP-4 leads to a significant and long-lasting depletion of norepinephrine (NE) in various brain regions innervated by the locus coeruleus. The extent of this depletion can vary depending on the brain region, the dose of DSP-4 administered, and the time point of analysis.

| Brain Region | Animal Model | DSP-4 Dosage | Time Post-Administration | Norepinephrine (NE) Depletion | Reference |

| Prefrontal Cortex | Mouse | 2 x 50 mg/kg, i.p. | 1 week | Significant Decrease | [5] |

| Hippocampus | Mouse | 2 x 50 mg/kg, i.p. | 1 week | Significant Decrease | [5] |

| Pons | Mouse | 2 x 50 mg/kg, i.p. | 1 week | Dramatic Reduction | [5] |

| Cortex | Rat | 50 mg/kg, i.p. | Not Specified | 86% decrease | [6] |

| Hippocampus | Rat | 50 mg/kg, i.p. | Not Specified | 91% decrease | [6] |

| Neocortex | Rat | Not Specified | 2-4 weeks | Nearly complete depletion | [7] |

| Cerebellum | Rat | Not Specified | 2-4 weeks | Nearly complete depletion | [7] |

| Hypothalamus | Rat | Not Specified | 2-4 weeks | Partial depletion | [7] |

| Brainstem | Rat | Not Specified | 2-4 weeks | Partial depletion | [7] |

Table 1: Summary of Quantitative Effects of DSP-4 on Norepinephrine Levels in Rodent Brains.

Experimental Protocols

Animal Model and DSP-4 Administration

A common experimental paradigm for inducing noradrenergic denervation involves the administration of DSP-4 to rodents.

Materials:

-

DSP-4 hydrochloride

-

Sterile saline (0.9% NaCl)

-

Adult male Sprague-Dawley rats or C57BL/6 mice

-

Appropriate animal handling and injection equipment

Procedure:

-

Prepare a fresh solution of DSP-4 in sterile saline immediately before use. A typical concentration is 10 mg/mL.

-

Administer DSP-4 via intraperitoneal (i.p.) injection at a dose of 50 mg/kg body weight.[4][6] Some protocols may utilize a two-dose regimen, with the second dose administered one week after the first, to ensure robust and lasting depletion.[5]

-

House the animals under standard laboratory conditions with ad libitum access to food and water.

-

Allow a post-injection period of at least one to two weeks for the neurotoxic effects to stabilize before conducting further experiments.[5][7]

Quantification of Norepinephrine by HPLC

High-Performance Liquid Chromatography (HPLC) with electrochemical detection is a standard method for quantifying monoamine levels in brain tissue.

Materials:

-

Dissected brain regions of interest (e.g., prefrontal cortex, hippocampus)

-

Perchloric acid (0.1 M) containing an internal standard (e.g., 3,4-dihydroxybenzylamine)

-

Homogenizer

-

Refrigerated centrifuge

-

HPLC system with a C18 reverse-phase column and an electrochemical detector

Procedure:

-

Rapidly dissect the brain regions of interest on ice.

-

Homogenize the tissue samples in ice-cold 0.1 M perchloric acid containing the internal standard.

-

Centrifuge the homogenates at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.

-

Filter the supernatant and inject a defined volume into the HPLC system.

-

Separate the monoamines on the C18 column using a mobile phase typically consisting of a buffered aqueous solution with an organic modifier (e.g., methanol or acetonitrile).

-

Detect and quantify norepinephrine and its metabolites using the electrochemical detector.

-

Calculate the concentration of norepinephrine relative to the internal standard and tissue weight.

Immunohistochemical Analysis of Noradrenergic Terminals

Immunohistochemistry (IHC) allows for the visualization and assessment of the integrity of noradrenergic neurons and their terminals.

Materials:

-

Fixed brain tissue sections (e.g., 4% paraformaldehyde-fixed)

-

Primary antibody targeting a noradrenergic marker (e.g., anti-norepinephrine transporter [NET] or anti-dopamine β-hydroxylase [DBH])

-

Biotinylated secondary antibody

-

Avidin-biotin-peroxidase complex (ABC) reagent

-

Diaminobenzidine (DAB) substrate

-

Microscope slides and coverslips

-

Microscope

Procedure:

-

Perfuse the animals with saline followed by 4% paraformaldehyde.

-

Post-fix the brains and cryoprotect them in a sucrose solution.

-

Cut coronal or sagittal sections of the brain using a cryostat or vibratome.

-

Mount the sections on microscope slides.

-

Perform antigen retrieval if necessary.

-

Block non-specific binding sites with a blocking solution (e.g., normal goat serum).

-

Incubate the sections with the primary antibody overnight at 4°C.

-

Wash the sections and incubate with the biotinylated secondary antibody.

-

Wash and then incubate with the ABC reagent.

-

Develop the peroxidase reaction using the DAB substrate, which will produce a brown precipitate at the site of the antigen.

-

Counterstain with a nuclear stain (e.g., hematoxylin) if desired.

-

Dehydrate, clear, and coverslip the slides.

-

Visualize and analyze the staining using a light microscope. A reduction in the density of stained fibers in DSP-4 treated animals compared to controls indicates neurodegeneration.[5]

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key molecular events, experimental workflows, and logical consequences of DSP-4 administration.

Conclusion

DSP-4 hydrochloride remains a critical tool for investigating the functional roles of the central noradrenergic system. Its selectivity for noradrenergic neurons, particularly those of the locus coeruleus, allows for the creation of robust models of noradrenergic denervation. A thorough understanding of its mechanism of action, quantitative effects, and the appropriate experimental protocols is essential for researchers, scientists, and drug development professionals seeking to explore the implications of noradrenergic dysfunction in various neurological and psychiatric disorders. This guide provides a foundational resource to facilitate the effective and informed use of DSP-4 in preclinical research.

References

- 1. researchgate.net [researchgate.net]

- 2. "Effects of DSP4 on the Noradrenergic Phenotypes and Its Potential Mole" by Yan Wang, Phillip R. Musich et al. [dc.etsu.edu]

- 3. researchgate.net [researchgate.net]

- 4. DSP4, a selective neurotoxin for the locus coeruleus noradrenergic system. A review of its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Neurotoxin DSP-4 Dysregulates the Locus Coeruleus-Norepinephrine System and Recapitulates Molecular and Behavioral Aspects of Prodromal Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of DSP4 on the noradrenergic phenotypes and its potential molecular mechanisms in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

DSP-4 Hydrochloride: A Technical Guide for Modeling Noradrenergic Deficits in Neurodegenerative Disease

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride (DSP-4), a selective neurotoxin used to model the degeneration of the locus coeruleus (LC) noradrenergic system. The degeneration of this system is an early pathological hallmark in several neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD).[1][2][3] By inducing targeted damage to noradrenergic axons and terminals, DSP-4 provides a valuable tool for investigating the consequences of noradrenergic deficits and for testing potential therapeutic interventions.

Mechanism of Action

DSP-4 is a highly selective neurotoxin that targets noradrenergic neurons originating in the locus coeruleus.[4][5][6] Its selectivity is conferred by its high affinity for the norepinephrine transporter (NET), which is densely expressed on the terminals of LC neurons.[6]

Upon systemic administration, DSP-4 readily crosses the blood-brain barrier. In the brain, it undergoes a chemical transformation, cyclizing into a reactive aziridinium ion.[4][5] This reactive molecule is then actively taken up into noradrenergic nerve terminals by the NET. Once inside the neuron, the aziridinium ion reacts with and alkylates critical intracellular macromolecules, leading to the destruction of the nerve terminal without immediately affecting the cell body.[4][5][7] This process results in a rapid and long-lasting depletion of norepinephrine (NE) in brain regions innervated by the LC, such as the hippocampus, prefrontal cortex, and cerebellum.[1][7][8]

Figure 1: Mechanism of DSP-4 neurotoxicity in noradrenergic terminals.

Experimental Protocols

The following section outlines a generalized methodology for inducing noradrenergic depletion in rodents using DSP-4, based on protocols cited in the literature. Specific parameters may require optimization depending on the animal species, strain, age, and experimental goals.

Animal Models

-

Considerations: Aged animals may exhibit greater sensitivity to DSP-4's neurotoxic effects compared to young adults.[10]

Preparation and Administration of DSP-4

-

Dosage: A common dosage is 50 mg/kg administered via intraperitoneal (i.p.) injection.[4][5] Some protocols utilize a single injection, while others employ two injections spaced one week apart to ensure robust and sustained depletion.[1][2][11]

-

Vehicle: DSP-4 is typically dissolved in sterile 0.9% saline.[12]

-

Preparation: DSP-4 is unstable and light-sensitive. The solution should be prepared fresh immediately before administration and protected from light.[9]

-

Administration: Intraperitoneal (i.p.) injection is the most common route.

Experimental Workflow

The experimental timeline involves DSP-4 administration followed by a waiting period to allow for the full effects of the neurotoxin to manifest before behavioral testing or tissue analysis.

Figure 2: Generalized experimental workflow for DSP-4-induced neurodegeneration.

Verification of Lesion

The effectiveness of the DSP-4 lesion should be confirmed biochemically or histologically.

-

Biochemical: High-performance liquid chromatography (HPLC) can be used to measure NE and its primary metabolite, 3-methoxy-4-hydroxyphenylglycol (MHPG), levels in dissected brain regions.[1][11]

-

Histological: Immunohistochemical staining for NET or dopamine-β-hydroxylase (DβH) can visualize the loss of noradrenergic axons and terminals.[1][13]

Quantitative Data Summary

DSP-4 administration leads to significant and quantifiable changes in neurochemical and cellular markers. The tables below summarize key findings from the literature.

Table 1: Effects of DSP-4 on Norepinephrine (NE) and MHPG Levels

Protocol: Two doses of 50 mg/kg DSP-4, i.p., one week apart in mice. Tissues analyzed one week after the second dose.[1]

| Brain Region | Change in NE Level | Change in MHPG Level | Change in MHPG:NE Ratio (Turnover) |

| Pons | Dramatically Reduced[1][14] | Significantly Decreased[1][14] | Significantly Increased[1] |

| Prefrontal Cortex (PFC) | Dramatically Reduced[1][14] | Significantly Decreased[1][14] | Significantly Increased[1] |

| Hippocampus | Dramatically Reduced[1][14] | Significantly Decreased[1][14] | Trend towards Increase[1] |

Table 2: Cellular and Molecular Effects of DSP-4 Treatment

Protocol: Two doses of 50 mg/kg DSP-4, i.p., one week apart in mice. Tissues analyzed one week after the second dose.[1]

| Marker | Brain Region(s) | Observation |

| NET Immunoreactivity | Dentate Gyrus, Anterior Cingulate Cortex, Locus Coeruleus | Substantially Reduced[1] |

| GFAP (Astrocyte Marker) | Locus Coeruleus | Significantly Increased[1] |

| Iba-1 (Microglia Marker) | Locus Coeruleus, Dentate Gyrus, Anterior Cingulate Cortex | Significantly Increased[1] |

| LC Neuron Count (TH+ cells) | Locus Coeruleus | No significant difference[1][11] |

| LC Firing Rate | Locus Coeruleus | No significant difference in baseline firing[1][11] |

Downstream Consequences and Signaling Pathways

The destruction of noradrenergic terminals by DSP-4 initiates a cascade of downstream events that are highly relevant to the pathology of neurodegenerative diseases. While tissue levels of NE are depleted, a paradoxical increase in NE turnover in the remaining terminals can occur, potentially as a compensatory mechanism.[1][2][15] This hyperactivity may underlie some prodromal symptoms, such as anxiety, observed in early AD and PD.[1][2]

The loss of noradrenergic innervation also triggers significant neuroinflammatory responses. This includes the activation of both astrocytes (gliosis) and microglia in the LC and its projection areas.[1][16] The resulting inflammatory state, combined with increased oxidative stress, contributes to a neurotoxic environment that can exacerbate neurodegenerative processes.[1][2]

Figure 3: Downstream signaling consequences of DSP-4-induced neurotoxicity.

Application in Neurodegenerative Disease Models

The locus coeruleus is one of the first brain regions to exhibit tau and α-synuclein pathology in AD and PD, respectively.[1][2] The DSP-4 model is therefore not intended to replicate the full spectrum of these diseases but rather to specifically interrogate the consequences of early noradrenergic system damage.

-

Modeling Prodromal Symptoms: The DSP-4 model recapitulates behavioral and molecular changes relevant to the early, or prodromal, stages of neurodegenerative diseases.[1][2][3] For instance, the observed anxiety-like phenotypes in DSP-4-treated mice may model the neuropsychiatric symptoms that often precede major cognitive decline in patients.[1][2]

-

Investigating Disease Mechanisms: By isolating the effects of noradrenergic loss, researchers can study how this deficit contributes to other pathological processes. For example, studies have shown that experimental lesions of the LC can exacerbate neurodegeneration and cognitive deficits in other rodent models of AD and PD.[1]

-

Preclinical Drug Development: The model provides a platform for testing the efficacy of noradrenergic-targeting therapies. Drugs that protect noradrenergic neurons, restore norepinephrine levels, or modulate adrenergic receptors could be evaluated for their potential to slow disease progression or alleviate symptoms.

Conclusion

DSP-4 hydrochloride is a powerful and selective tool for modeling the loss of locus coeruleus noradrenergic terminals, a key early event in Alzheimer's and Parkinson's diseases. It allows for the detailed study of the downstream consequences of this neurodegeneration, including neuroinflammation, oxidative stress, and paradoxical changes in neurotransmitter turnover. While the model does not cause the death of the neuronal cell bodies in the LC with certain protocols, it effectively mimics the axonal and terminal damage seen in early human disease, making it an invaluable resource for understanding disease mechanisms and for the preclinical evaluation of novel therapeutic strategies.

References

- 1. The Neurotoxin DSP-4 Dysregulates the Locus Coeruleus-Norepinephrine System and Recapitulates Molecular and Behavioral Aspects of Prodromal Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eneuro.org [eneuro.org]

- 3. The Neurotoxin DSP-4 Dysregulates the Locus Coeruleus-Norepinephrine System and Recapitulates Molecular and Behavioral Aspects of Prodromal Neurodegenerative Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DSP4, a selective neurotoxin for the locus coeruleus noradrenergic system. A review of its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Selective effects of DSP-4 on locus coeruleus axons: are there pharmacologically different types of noradrenergic axons in the central nervous system? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Immunohistochemical analysis of the neurotoxic effects of DSP-4 identifies two populations of noradrenergic axon terminals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DSP-4: a novel compound with neurotoxic effects on noradrenergic neurons of adult and developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Comprehensive Analysis of the Effect of DSP4 on the Locus Coeruleus Noradrenergic System in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DSP-4, a noradrenergic neurotoxin, produces more severe biochemical and functional deficits in aged than young rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. eneuro.org [eneuro.org]

- 12. Genetic loss of norepinephrine does not alter adult hippocampal neurogenesis in dopamine beta-hydroxylase deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The Neurotoxin DSP-4 Dysregulates the Locus Coeruleus-Norepinephrine System and Recapitulates Molecular and Behavioral Aspects of Prodromal Neurodegenerative Disease | eNeuro [eneuro.org]

- 15. Pharmacological modifications of the neurotoxic action of the noradrenaline neurotoxin DSP4 on central noradrenaline neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Role of DSP-4 in Studying Noradrenergic Projections: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine, commonly known as DSP-4, is a potent and selective neurotoxin that has become an invaluable tool for investigating the functional roles of the central noradrenergic system. By inducing a retrograde degeneration of noradrenergic projections, particularly those originating from the locus coeruleus (LC), DSP-4 allows for the creation of robust lesion models. These models are instrumental in elucidating the involvement of noradrenergic pathways in a myriad of physiological and pathological processes, including cognition, mood regulation, neurodegenerative diseases, and neuroinflammation. This technical guide provides an in-depth overview of DSP-4, its mechanism of action, experimental protocols for its use, and a summary of its quantitative effects on the noradrenergic system.

Introduction: The Noradrenergic System and the Utility of DSP-4

The locus coeruleus, a nucleus in the pons, is the principal source of norepinephrine (NE) in the brain, sending widespread projections to areas such as the cerebral cortex, hippocampus, cerebellum, and spinal cord.[1] This extensive network is crucial for regulating arousal, attention, stress responses, and memory. The selective destruction of these projections by DSP-4 provides a powerful method for studying the consequences of noradrenergic deficits.

DSP-4's utility stems from its high selectivity for noradrenergic neurons originating in the LC.[2][3] Unlike other neurotoxins, it has minimal or no primary effect on dopaminergic and serotoninergic neurons, making it a precise instrument for dissecting the specific functions of the noradrenergic system.[2][4]

Mechanism of Neurotoxic Action

The selectivity of DSP-4 is intrinsically linked to the norepinephrine transporter (NET), which is densely expressed on the terminals of noradrenergic neurons. The process can be summarized in a few key steps:

-

Systemic Administration and Blood-Brain Barrier Penetration: Following systemic administration (typically intraperitoneal), DSP-4 readily crosses the blood-brain barrier.[2]

-

Selective Uptake: DSP-4 is recognized and actively transported into noradrenergic nerve terminals by the NET.[2] The higher affinity of DSP-4 for the NET on LC neurons compared to other noradrenergic neurons is believed to be the basis for its selectivity.[5]

-

Intracellular Conversion: Once inside the neuron, DSP-4 undergoes an intramolecular cyclization to form a highly reactive aziridinium ion.[2][5]

-

Alkylation and Terminal Destruction: This reactive intermediate binds to and alkylates intracellular nucleophiles, reacting with vital cellular components and leading to the destruction of the nerve terminal.[2][5] This process triggers a retrograde degeneration of the axon, while often sparing the cell body in the locus coeruleus, at least in the short term.[1][6]

-

Neuroinflammatory Response: The neuronal damage induced by DSP-4 elicits a secondary neuroinflammatory response, characterized by the activation of microglia and astrocytes.[3][6]

References

- 1. Loss of brain norepinephrine elicits neuroinflammation-mediated oxidative injury and selective caudo-rostral neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DSP4, a selective neurotoxin for the locus coeruleus noradrenergic system. A review of its mode of action [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Differential effects of DSP-4 administration on regional brain norepinephrine turnover in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Neurotoxin DSP-4 Dysregulates the Locus Coeruleus-Norepinephrine System and Recapitulates Molecular and Behavioral Aspects of Prodromal Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]

Biochemical Consequences of DSP-4 Administration in the Brain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted biochemical ramifications of N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine (DSP-4) administration in the brain. DSP-4 is a potent and selective neurotoxin that primarily targets noradrenergic neurons originating in the locus coeruleus (LC), making it an invaluable tool for studying the role of the noradrenergic system in various physiological and pathological processes. This document provides a comprehensive overview of the molecular and cellular changes induced by DSP-4, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows.

Core Biochemical Consequences of DSP-4 Administration

DSP-4 administration triggers a cascade of biochemical events, leading to the selective degeneration of noradrenergic nerve terminals. The primary consequences include a profound and long-lasting depletion of norepinephrine (NE), alterations in the expression of key noradrenergic proteins, and the induction of oxidative stress and neuroinflammation.

Impact on Noradrenergic Neurotransmission

The most prominent effect of DSP-4 is the significant reduction of norepinephrine levels in various brain regions innervated by the locus coeruleus.[1][2] This depletion is a direct consequence of the neurotoxin's mechanism of action, which involves its uptake by the norepinephrine transporter (NET) and subsequent alkylation of intracellular macromolecules, leading to terminal degeneration.[1][3]

Table 1: Quantitative Changes in Norepinephrine and its Metabolite MHPG following DSP-4 Administration

| Brain Region | Species | DSP-4 Dose | Time Post-Administration | % Decrease in Norepinephrine (NE) | % Decrease in MHPG | Reference |

| Cortex | Rat | 50 mg/kg i.p. | 14 days | 86% | Parallel to NE | [4] |

| Hippocampus | Rat | 50 mg/kg i.p. | 14 days | 91% | Parallel to NE | [4] |

| Cerebellum | Rat | 50 mg/kg i.p. | 14 days | Significant | Parallel to NE | [4] |

| Pons | Mouse | 2 x 50 mg/kg i.p. | 1 week | Significant | Significant | [5] |

| Prefrontal Cortex | Mouse | 2 x 50 mg/kg i.p. | 1 week | Significant | Significant | [5] |

| Hippocampus | Mouse | 2 x 50 mg/kg i.p. | 1 week | Significant | Significant | [5] |

MHPG: 3-methoxy-4-hydroxyphenylglycol, the primary metabolite of norepinephrine in the brain.

Furthermore, DSP-4 administration leads to a significant downregulation of key proteins involved in noradrenergic neurotransmission, namely the norepinephrine transporter (NET) and dopamine β-hydroxylase (DBH), the enzyme responsible for converting dopamine to norepinephrine.[6]

Table 2: Changes in Noradrenergic Protein Expression following DSP-4 Administration

| Protein | Cell Line/Tissue | DSP-4 Concentration/Dose | Time of Exposure | Effect | Reference |

| NET (mRNA) | SH-SY5Y cells | 5, 10, 50 µM | 24 hours | Significant decrease (concentration-dependent) | [6] |

| NET (protein) | SH-SY5Y cells | 5, 10, 50 µM | 24 hours | Significant decrease (concentration-dependent) | [6] |

| DBH (mRNA) | SH-SY5Y cells | 5, 10, 50 µM | 24 hours | Significant decrease (concentration-dependent) | [6] |

| DBH (protein) | SH-SY5Y cells | 5, 10, 50 µM | 24 hours | Significant decrease (concentration-dependent) | [6] |

| NET (immunoreactivity) | Mouse Dentate Gyrus & Anterior Cingulate Cortex | 2 x 50 mg/kg i.p. | 1 week | Substantial loss | [5] |

Induction of Oxidative Stress and Neuroinflammation

DSP-4-induced neurotoxicity is intrinsically linked to the generation of oxidative stress.[7] The destruction of noradrenergic terminals and the subsequent dysregulation of norepinephrine metabolism contribute to an environment of increased reactive oxygen species (ROS). This is evidenced by the accumulation of oxidative stress markers such as 4-hydroxynonenal (4-HNE), an indicator of lipid peroxidation, and 3-nitrotyrosine (3-NT), a marker of protein nitration.[7][8]

The neurotoxic insult also triggers a significant inflammatory response in the brain, characterized by the activation of microglia and astrocytes and the increased production of pro-inflammatory cytokines.[7][9]

Table 3: Markers of Oxidative Stress and Neuroinflammation after DSP-4 Administration

| Marker | Brain Region/Fluid | Species | DSP-4 Dose | Time Post-Administration | Observation | Reference |

| 4-Hydroxynonenal (4-HNE) | Spinal Cord Tissue | Rat | 50 mg/kg i.p. | 21 days | Significant increase | [7] |

| Noradrenochrome | Cerebrospinal Fluid | Rat | 50 mg/kg i.p. | 21 days | Significant increase | [7] |

| 3-Nitrotyrosine (3-NT) | Mouse Anterior Cingulate Cortex & Dentate Gyrus | Mouse | 2 x 50 mg/kg i.p. | 1 week | Increased | [10] |

| Interleukin-6 (IL-6) | Spinal Cord | Rat | 50 mg/kg i.p. | 21 days | Significantly elevated | [7] |

| Interleukin-17A (IL-17A) | Spinal Cord | Rat | 50 mg/kg i.p. | 21 days | Significantly elevated | [7] |

| Tumor Necrosis Factor-α (TNF-α) | Spinal Cord | Rat | 50 mg/kg i.p. | 21 days | Significantly elevated | [7] |

| Interleukin-10 (IL-10) | Spinal Cord | Rat | 50 mg/kg i.p. | 21 days | Significantly elevated | [7] |

| GFAP (Astrocyte reactivity) | Mouse Locus Coeruleus | Mouse | 2 x 50 mg/kg i.p. | 1 week | Significantly increased | [11] |

| Iba-1 (Microglial response) | Mouse Locus Coeruleus, Dentate Gyrus, Anterior Cingulate Cortex | Mouse | 2 x 50 mg/kg i.p. | 1 week | Increased | [11] |

Signaling Pathways and Mechanisms of Action

The biochemical consequences of DSP-4 administration are orchestrated by a series of molecular events, beginning with its selective uptake and culminating in neuronal damage.

Mechanism of DSP-4 Neurotoxicity

DSP-4 readily crosses the blood-brain barrier and, in the physiological environment, cyclizes to a reactive aziridinium ion.[1] This highly electrophilic species is a substrate for the norepinephrine transporter (NET), leading to its accumulation within noradrenergic nerve terminals.[1] Once inside, the aziridinium ion covalently modifies (alkylates) various nucleophilic cellular components, including proteins and nucleic acids, disrupting their function and leading to the degeneration of the nerve terminal.[3]

Caption: Mechanism of DSP-4 uptake and neurotoxicity in noradrenergic neurons.

Downstream Signaling of DSP-4-Induced Damage

The initial neurotoxic insult by DSP-4 triggers downstream signaling cascades that contribute to oxidative stress and neuroinflammation. The degeneration of nerve terminals leads to a dysregulation of norepinephrine homeostasis, which can result in the auto-oxidation of excess cytosolic norepinephrine, generating reactive oxygen species. The cellular damage and release of damage-associated molecular patterns (DAMPs) activate resident microglia and astrocytes, initiating an inflammatory response.

Caption: Downstream signaling pathways activated by DSP-4-induced neurotoxicity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the biochemical consequences of DSP-4 administration.

DSP-4 Administration Protocol (Rodents)

-

Preparation of DSP-4 Solution: Dissolve DSP-4 hydrochloride in sterile 0.9% saline to the desired concentration (e.g., 10 mg/mL). Prepare the solution fresh on the day of injection as it is unstable.

-

Animal Handling: Acclimatize adult male Sprague-Dawley rats or C57BL/6 mice for at least one week before the experiment. House animals under standard laboratory conditions with ad libitum access to food and water.

-

Injection: Administer DSP-4 via intraperitoneal (i.p.) injection at a dose of 50 mg/kg. For some studies, a two-dose regimen (e.g., 2 x 50 mg/kg, one week apart) is used.[5] Control animals receive an equivalent volume of sterile 0.9% saline.

-

Post-Injection Monitoring: Monitor the animals for any adverse effects. Weight loss is a common transient side effect.

-

Tissue Collection: At the desired time point post-injection (e.g., 1, 2, or 3 weeks), euthanize the animals by an approved method (e.g., CO2 asphyxiation followed by decapitation). Rapidly dissect the brain regions of interest (e.g., cortex, hippocampus, cerebellum, pons) on an ice-cold surface. Immediately freeze the tissues in liquid nitrogen and store them at -80°C until analysis.

HPLC-ECD for Norepinephrine and MHPG Measurement

-

Tissue Preparation: Homogenize the frozen brain tissue in a suitable ice-cold buffer (e.g., 0.1 M perchloric acid containing an internal standard like 3,4-dihydroxybenzylamine).

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15-20 minutes at 4°C to pellet proteins.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter.

-

HPLC-ECD Analysis:

-

HPLC System: Use a high-performance liquid chromatography system equipped with a C18 reverse-phase column and an electrochemical detector (ECD).

-

Mobile Phase: A typical mobile phase consists of a sodium acetate or phosphate buffer at an acidic pH, containing an ion-pairing agent (e.g., octanesulfonic acid), a chelating agent (e.g., EDTA), and a small percentage of organic solvent (e.g., methanol or acetonitrile).

-

Detection: Set the ECD potential to an appropriate voltage (e.g., +0.65 to +0.75 V) to oxidize norepinephrine and MHPG.

-

Quantification: Identify and quantify the peaks corresponding to norepinephrine and MHPG by comparing their retention times and peak areas to those of known standards. Normalize the results to the tissue weight.

-

Western Blotting for NET and DBH

-

Protein Extraction: Homogenize brain tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for NET and DBH overnight at 4°C with gentle agitation. Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

-

Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize the expression of the target proteins to the loading control.

Measurement of Oxidative Stress Markers

-

Immunohistochemistry for 4-HNE and 3-NT:

-

Tissue Preparation: Perfuse animals with 4% paraformaldehyde (PFA) and post-fix the brains in PFA. Cryoprotect the brains in sucrose solution and section them using a cryostat or vibratome.

-

Staining: Perform immunohistochemical staining on the brain sections using specific primary antibodies against 4-HNE or 3-NT, followed by incubation with a fluorescently labeled secondary antibody.

-

Imaging and Analysis: Visualize the staining using a fluorescence microscope and quantify the fluorescence intensity in the regions of interest.

-

-

ELISA for Cytokines:

-

Tissue Homogenization: Homogenize brain tissue in a suitable buffer.

-

ELISA: Use commercially available enzyme-linked immunosorbent assay (ELISA) kits to quantify the levels of specific cytokines (e.g., IL-6, TNF-α) in the tissue homogenates according to the manufacturer's instructions.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the biochemical consequences of DSP-4 administration.

References

- 1. researchgate.net [researchgate.net]

- 2. A Comprehensive Analysis of the Effect of DSP4 on the Locus Coeruleus Noradrenergic System in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The neurotoxin DSP-4 induces hyperalgesia in rats that is accompanied by spinal oxidative stress and cytokine production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 6. Neonatal DSP-4 Treatment Modifies Antinociceptive Effects of the CB1 Receptor Agonist Methanandamide in Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Method for simultaneous measurement of norepinephrine, 3-methoxy-4-hydroxyphenylglycol and 3,4-dihydroxyphenylglycol by liquid chromatography with electrochemical detection: application in rat cerebral cortex and plasma after lithium chloride treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measurement of 3-methoxy-4-hydroxyphenylglycol (MHPG) in mouse brain by h.p.l.c. with electrochemical detection, as an index of noradrenaline utilisation and presynaptic alpha 2-adrenoceptor function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protein analysis through Western blot of cells excised individually from human brain and muscle tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 11. After a period of forced abstinence, rats treated with the norepinephrine neurotoxin DSP-4 still exhibit preserved food-seeking behavior and prefrontal cortex fos-expressing neurons - PMC [pmc.ncbi.nlm.nih.gov]

Long-Term Effects of DSP-4 Induced Noradrenergic Lesions: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine (DSP-4) is a potent and selective neurotoxin widely utilized in preclinical research to lesion noradrenergic neurons originating from the locus coeruleus (LC). This guide provides a comprehensive technical overview of the long-term consequences of DSP-4 administration, synthesizing key findings on neurochemical, cellular, and behavioral changes. Systemic administration of DSP-4 leads to a rapid and sustained depletion of norepinephrine in terminal projection areas by targeting the norepinephrine transporter (NET). While causing profound degeneration of noradrenergic axons and terminals, DSP-4 typically spares the LC cell bodies, making it a valuable tool for studying the downstream effects of noradrenergic deafferentation.

The long-term sequelae of DSP-4 lesions are multifaceted, encompassing persistent neurochemical alterations, significant neuroinflammatory responses, and adaptive compensatory mechanisms within the brain. These changes culminate in a range of behavioral phenotypes, including anxiety and altered memory function. This document details the experimental protocols used to elicit and measure these effects, presents quantitative data in tabular format for ease of comparison, and visualizes key pathways and workflows using Graphviz diagrams to facilitate a deeper understanding of the underlying mechanisms.

Mechanism of DSP-4 Neurotoxicity

DSP-4 is a systemic neurotoxin that readily crosses the blood-brain barrier.[1] Its selectivity for noradrenergic neurons is conferred by its mechanism of action. In the physiological environment, DSP-4 cyclizes to form a reactive aziridinium ion.[1][2] This cation is a substrate for the norepinephrine transporter (NET), leading to its accumulation within noradrenergic nerve terminals.[1][2] Once inside the neuron, the aziridinium derivative acts as a potent alkylating agent, reacting with and damaging vital cellular components, which ultimately destroys the nerve terminal.[1][2] This process is largely restricted to noradrenergic neurons originating in the locus coeruleus, as other noradrenergic populations and different neurotransmitter systems, such as serotoninergic and dopaminergic nerves, are only minimally affected.[1][3]

Core Long-Term Effects of DSP-4 Lesions

The initial destruction of noradrenergic terminals by DSP-4 triggers a cascade of lasting changes in the central nervous system. These effects can be broadly categorized into neurochemical, cellular, and behavioral alterations.

Neurochemical Alterations

The most prominent and immediate effect of DSP-4 is the profound and long-lasting depletion of norepinephrine (NE) in brain regions heavily innervated by the LC, such as the hippocampus, prefrontal cortex, and cerebellum.[2][3][4] While total NE levels are dramatically reduced, studies show that the turnover of NE (indicated by the MHPG:NE ratio) in the remaining system is often increased, suggesting a compensatory hyperactivity in surviving neurons.[4][5] The neurotoxin shows high specificity, with levels of dopamine and serotonin remaining largely unchanged in most assessed regions.[4]

Table 1: Long-Term Neurochemical Changes Following DSP-4 Administration

| Brain Region | Analyte | Time Post-DSP-4 | Change vs. Control | Species | Citation |

|---|---|---|---|---|---|

| Prefrontal Cortex | Norepinephrine (NE) | 1 week | Significantly Decreased | Mouse | [4][5] |

| MHPG | 1 week | Significantly Decreased | Mouse | [4][5] | |

| NE Turnover (MHPG:NE) | 1 week | Significantly Increased | Mouse | [4][5] | |

| Dopamine (DA) | 1 week | No Change | Mouse | [4] | |

| Serotonin (5-HT) | 1 week | No Change | Mouse | [4] | |

| Hippocampus | Norepinephrine (NE) | 1 week | Significantly Decreased | Mouse | [4][5] |

| MHPG | 1 week | Significantly Decreased | Mouse | [4][5] | |

| NE Turnover (MHPG:NE) | 1 week | Trend Towards Increase | Mouse | [4][5] | |

| Pons | Norepinephrine (NE) | 1 week | Significantly Decreased | Mouse | [4][5] |

| MHPG | 1 week | Significantly Decreased | Mouse | [4][5] | |

| NE Turnover (MHPG:NE) | 1 week | Significantly Increased | Mouse | [4][5] | |

| Frontal Cortex | Norepinephrine (NE) | 5 days | Reduced by 75% | Rat | [6] |

| Extracellular NE | 5 days | Increased ~2-fold | Rat | [6] | |

| Hippocampus | Beta-Adrenergic Receptors | 1-3 weeks | Increased by 20-25% | Rat | [7] |

| Alpha-1 Adrenergic Receptors | 1-3 weeks | No Change | Rat | [7] |

| Various | Alpha-2 Adrenergic Receptors | 2 weeks - 3 months | Increased | Rat |[8][9] |

Cellular and Molecular Consequences

DSP-4 induces robust cellular and molecular changes that extend beyond simple neurotransmitter depletion.

-

Axon Terminal Degeneration: A hallmark of DSP-4 treatment is the substantial loss of axon terminals, as measured by reduced norepinephrine transporter (NET) immunoreactivity in regions like the dentate gyrus and anterior cingulate cortex.[4][5] Silver staining confirms active neurodegenerative processes in these projection regions.[4] Importantly, this terminal loss occurs without significant death of the noradrenergic cell bodies in the locus coeruleus, at least at common dosing regimens and shorter time points.[4][5][9][10]

-

Neuroinflammation and Oxidative Stress: The damage to LC projections triggers a lasting neuroinflammatory response.[4][11] This is characterized by a significant increase in the activation of both astrocytes (GFAP immunoreactivity) and microglia (Iba-1 immunoreactivity) in and around the LC and its projection fields.[4][5] This chronic neuroinflammation is associated with an accumulation of oxidative and nitrosylative damage, evidenced by increased levels of superoxide, 3-nitrotyrosine (3-NT), and 4-hydroxynonenal (4-HNE) adducts in vulnerable brain regions months after the initial injection.[12]

-

Altered Gene Expression: Transcriptomic analysis of surviving LC neurons reveals significant alterations in gene expression.[4][5] Notably, genes that define noradrenergic identity, including those for the norepinephrine transporter (Slc6a2), dopamine β-hydroxylase (Dbh), and tyrosine hydroxylase (Th), are among the most robustly downregulated transcripts.[4][5]

Behavioral and Functional Outcomes

The neurobiological changes induced by DSP-4 manifest as long-term alterations in behavior and physiological function.

-

Anxiety: Despite the overall reduction in NE tissue levels, DSP-4 treated animals often exhibit anxiogenic phenotypes in multiple behavioral tests.[11] This paradoxical effect is thought to be related to compensatory mechanisms, such as increased NE turnover and signaling in remaining terminals.[4][11]

-

Learning and Memory: The effects on spatial learning and memory can be complex and time-dependent. While some studies report no changes when assessed 5-10 weeks post-lesion, others find that noradrenergic depletion can aggravate cognitive impairments caused by other insults, such as cholinergic dysfunction.[13][14][15]

-

Sleep and Wakefulness: DSP-4 administration alters sleep architecture. An initial increase in light sleep and decrease in REM sleep is followed by a significant and consistent increase in REM sleep several days post-injection, suggesting a permissive role for NE in regulating this state.[16]

-

Pain Perception: DSP-4 treatment can induce thermal and mechanical hyperalgesia, which is accompanied by spinal oxidative stress and elevated levels of pro-inflammatory cytokines.[17]

Key Experimental Protocols

Reproducibility of DSP-4 lesion studies relies on standardized protocols for toxin administration and subsequent analysis.

General Experimental Workflow

A typical study investigating the long-term effects of DSP-4 involves several key stages, from animal treatment to multi-level analysis. The timeline for analysis is critical, as compensatory mechanisms evolve over weeks to months.

DSP-4 Administration Protocol (Mice)

-

Compound: N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride (DSP-4).

-

Vehicle: Saline (0.9% NaCl).

-

Dosage: A common and effective regimen is two intraperitoneal (i.p.) injections of 50 mg/kg, administered one week apart.[4][5][11] This protocol has been shown to induce robust and lasting degeneration of LC axons.[4][5]

-

Procedure: Mice are briefly restrained for i.p. injection. Control animals receive an equivalent volume of saline vehicle. Body weight should be monitored.

High-Performance Liquid Chromatography (HPLC) for Monoamine Quantification

-

Tissue Preparation: Brain regions of interest (e.g., prefrontal cortex, hippocampus, pons) are rapidly dissected, weighed, and stored at -80°C.[4] For analysis, tissue is thawed on ice and sonicated in 0.1 N perchloric acid (e.g., 10 µl/mg tissue).[4]

-

Sample Processing: Sonicated samples are centrifuged at high speed (e.g., 16,100 rcf) for 30 minutes at 4°C. The supernatant is collected and filtered through a 0.45-µm filter via centrifugation.[4]

-

HPLC System: An HPLC system equipped with an electrochemical detector (e.g., ESA 5600A CoulArray), a pump, and a refrigerated autosampler is used.[4]

-

Separation: Separation is performed using a C18 reverse-phase column (e.g., MD-150 × 3.2 mm, 3-µm) maintained at a constant temperature (e.g., 30°C).[4]

-

Quantification: Monoamine and metabolite levels are quantified by comparing peak areas to those of a standard curve generated from known concentrations.

Immunohistochemistry (IHC) for Terminal Integrity and Neuroinflammation

-

Tissue Processing: Animals are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are extracted, post-fixed in PFA, and cryoprotected (e.g., in 30% sucrose). Sections are cut on a cryostat or microtome.

-

Staining Procedure: Free-floating sections are washed, blocked (e.g., with normal donkey serum and Triton X-100), and incubated with primary antibodies overnight at 4°C.

-

Key Primary Antibodies:

-

Norepinephrine Transporter (NET): To assess the integrity of noradrenergic terminals.[4][5]

-

Glial Fibrillary Acidic Protein (GFAP): To identify reactive astrocytes.[4][5]

-

Ionized calcium-binding adapter molecule 1 (Iba-1): To identify activated microglia.[4][5]

-

Dopamine β-hydroxylase (DBH): To label noradrenergic neurons.[18][19]

-

-

Detection and Imaging: Sections are incubated with fluorescently-labeled secondary antibodies. Images are acquired using a confocal or fluorescence microscope. Quantification is performed using image analysis software to measure immunoreactive area or cell counts.[4][5]

Conclusion

DSP-4 is an invaluable pharmacological tool for inducing selective, long-term lesions of the locus coeruleus noradrenergic system. Its administration initiates a complex series of events, beginning with the degeneration of axon terminals and leading to persistent neurochemical depletion, chronic neuroinflammation, oxidative stress, and adaptive changes in gene expression and receptor density. These neurobiological alterations provide a foundation for understanding the resulting functional outcomes, which include anxiogenic behaviors and altered cognitive and sensory processing. The protocols and data summarized in this guide offer a technical foundation for researchers aiming to leverage the DSP-4 model to investigate the role of the noradrenergic system in brain health and disease, particularly in the context of prodromal neurodegenerative disorders like Alzheimer's and Parkinson's disease.[4][11]

References

- 1. DSP4, a selective neurotoxin for the locus coeruleus noradrenergic system. A review of its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Immunohistochemical analysis of the neurotoxic effects of DSP-4 identifies two populations of noradrenergic axon terminals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Neurotoxin DSP-4 Dysregulates the Locus Coeruleus-Norepinephrine System and Recapitulates Molecular and Behavioral Aspects of Prodromal Neurodegenerative Disease | eNeuro [eneuro.org]

- 5. The Neurotoxin DSP-4 Dysregulates the Locus Coeruleus-Norepinephrine System and Recapitulates Molecular and Behavioral Aspects of Prodromal Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A partial noradrenergic lesion induced by DSP-4 increases extracellular noradrenaline concentration in rat frontal cortex: a microdialysis study in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DSP4-induced noradrenergic lesions increase beta-adrenergic receptors and hippocampal electrophysiological responsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A comprehensive analysis of the effect of DSP4 on the locus coeruleus noradrenergic system in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Comprehensive Analysis of the Effect of DSP4 on the Locus Coeruleus Noradrenergic System in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The effect of DSP-4 on some positively reinforced operant behaviors in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Neurotoxin DSP-4 Dysregulates the Locus Coeruleus-Norepinephrine System and Recapitulates Molecular and Behavioral Aspects of Prodromal Neurodegenerative Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The effects of the neurotoxin DSP4 on spatial learning and memory in Wistar rats [pubmed.ncbi.nlm.nih.gov]

- 14. The effects of the neurotoxin DSP4 on spatial learning and memory in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Potentiation by DSP-4 of EEG slowing and memory impairment in basal forebrain-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effect of DSP-4, a noradrenergic neurotoxin, on sleep and wakefulness and sensitivity to drugs acting on adrenergic receptors in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Neurotoxin DSP-4 Induces Hyperalgesia in Rats that is Accompanied by Spinal Oxidative Stress and Cytokine Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Neurotoxic effects of DSP-4 on the central noradrenergic system in male zebra finches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | The selective neurotoxin DSP-4 impairs the noradrenergic projections from the locus coeruleus to the inferior colliculus in rats [frontiersin.org]

The Pharmacology of DSP-4 Hydrochloride: A Technical Guide

This in-depth guide provides a comprehensive overview of the pharmacology of N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride (DSP-4), a widely utilized neurotoxin in preclinical research. Tailored for researchers, scientists, and drug development professionals, this document details its mechanism of action, neurotoxic specificity, and its application in modeling neurodegenerative diseases.

Introduction

DSP-4 is a potent and selective neurotoxin that targets noradrenergic neurons, particularly those originating from the locus coeruleus.[1] Its ability to cross the blood-brain barrier and induce long-lasting depletion of norepinephrine (NE) in specific brain regions makes it an invaluable tool for studying the role of the noradrenergic system in various physiological and pathological processes.[2][3][4]

Mechanism of Action

The neurotoxic effects of DSP-4 are initiated by its selective uptake into noradrenergic nerve terminals via the norepinephrine transporter (NET).[1] Following transport, DSP-4 undergoes an intramolecular cyclization to form a reactive aziridinium ion. This highly electrophilic intermediate then covalently modifies nucleophilic sites on intracellular macromolecules, leading to irreversible inhibition of the NET and ultimately, the degeneration of the nerve terminal.[1]

Neurotoxic Specificity and Effects

DSP-4 exhibits a high degree of selectivity for noradrenergic neurons. Studies have shown that it has a significantly lower affinity for the serotonin and dopamine transporters.[5] The neurotoxic effects are most pronounced in brain regions densely innervated by the locus coeruleus, such as the cortex and hippocampus, while regions like the hypothalamus show less susceptibility.[6][7]

Quantitative Data on Norepinephrine Depletion

The administration of DSP-4 leads to a dose-dependent and region-specific depletion of norepinephrine. The following table summarizes the quantitative effects of DSP-4 on NE levels in various brain regions of rodents.

| Brain Region | Dose of DSP-4 | Species | % Decrease in NE |

| Cortex | 50 mg/kg | Rat | 86%[6] |

| Hippocampus | 50 mg/kg | Rat | 91%[6] |

| Cerebellum | 50 mg/kg | Rat | Significant decrease[6] |

| Brainstem | 50 mg/kg | Rat | Significant decrease[6] |

| Hypothalamus | 50 mg/kg | Rat | Minor decrease[7] |

| Locus Coeruleus | 50 mg/kg | Rat | Significant decrease[6] |

| Frontal Cortex | >10 mg/kg (dose-dependent) | Rat | >90% (at 50 mg/kg)[8][9] |

| Spinal Cord | 50 mg/kg (neonatal) | Rat | >80%[9] |

| Pons | 2 x 50 mg/kg | Mouse | Significant decrease[4] |

| Prefrontal Cortex | 2 x 50 mg/kg | Mouse | Significant decrease[4] |

Interaction with Monoamine Transporters

The selectivity of DSP-4 is further illustrated by its differential inhibitory potency at various monoamine transporters. The following table presents the half-maximal inhibitory concentrations (IC50) of DSP-4.

| Transporter | IC50 (µM) | Inhibition Type |

| Human Norepinephrine Transporter (hNAT) | ~5 | Irreversible[5] |

| Human Serotonin Transporter (hSERT) | ~25 | Irreversible (with reversible component)[5] |

| Human Dopamine Transporter (hDAT) | ~200 | Irreversible (with reversible component)[5] |

| Human Organic Cation Transporter 1 (hOCT1) | ~1 | Reversible[5] |

| Human Organic Cation Transporter 2 (hOCT2) | ~1 | Reversible[5] |

| Human Organic Cation Transporter 3 (hOCT3) | ~1 | Irreversible (with reversible component)[5] |

Signaling Pathways in DSP-4-Induced Neurotoxicity

Recent studies have elucidated the intracellular signaling pathways involved in DSP-4-mediated neurotoxicity. A key mechanism involves the induction of DNA damage, which triggers a DNA damage response (DDR) pathway.

References

- 1. DSP4, a selective neurotoxin for the locus coeruleus noradrenergic system. A review of its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of DSP4 on the noradrenergic phenotypes and its potential molecular mechanisms in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DSP-4: a novel compound with neurotoxic effects on noradrenergic neurons of adult and developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Neurotoxin DSP-4 Dysregulates the Locus Coeruleus-Norepinephrine System and Recapitulates Molecular and Behavioral Aspects of Prodromal Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interference of the noradrenergic neurotoxin DSP4 with neuronal and nonneuronal monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential effects of DSP-4 administration on regional brain norepinephrine turnover in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acute action of DSP-4 on central norepinephrine axons: biochemical and immunohistochemical evidence for differential effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dose-dependent effects of noradrenergic denervation by DSP-4 treatment on forced swimming and beta-adrenoceptor binding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neonatal DSP-4 treatment modifies antinociceptive effects of the CB1 receptor agonist methanandamide in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Optimal Dosage of DSP-4 for Selective Noradrenergic Lesioning: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride (DSP-4) is a potent and selective neurotoxin widely utilized in preclinical research to induce lesions of the noradrenergic system, particularly the projections originating from the locus coeruleus (LC).[1][2][3] Its ability to cross the blood-brain barrier and selectively target noradrenergic terminals via the norepinephrine transporter (NET) makes it an invaluable tool for studying the role of norepinephrine in various physiological and pathological processes.[2][3] These application notes provide comprehensive protocols and quantitative data to guide researchers in the optimal use of DSP-4 for achieving selective and reproducible noradrenergic lesioning in rodent models.

Mechanism of Action

DSP-4 exerts its neurotoxic effects through a multi-step process. Following systemic administration, it readily enters the central nervous system. In the physiological environment, DSP-4 cyclizes to form a reactive aziridinium ion.[2][3] This highly reactive intermediate is recognized and actively transported into noradrenergic nerve terminals by the norepinephrine transporter (NET).[2][3] Once inside the neuron, the aziridinium ion covalently modifies (alkylates) various intracellular macromolecules, leading to a cascade of events that ultimately results in the degeneration of the nerve terminal.[4] This targeted action ensures a high degree of selectivity for noradrenergic neurons, with minimal effects on other neurotransmitter systems such as the serotonergic and dopaminergic systems.[2][3]

Data Presentation: Quantitative Effects of DSP-4

The following tables summarize the dose-dependent effects of DSP-4 on norepinephrine (NE) levels in various brain regions of adult rodents. The data is compiled from multiple studies to provide a comparative overview.

Table 1: Dose-Response of DSP-4 on Norepinephrine Depletion in Rats

| Dose (mg/kg, i.p.) | Brain Region | Time Post-Injection | % NE Depletion | Reference |

| 10 | Frontal Cortex | 8-9 days | Significant | [5] |

| 10 | Hippocampus | 8-9 days | Significant | [5] |

| 30 | Frontal Cortex | 8-9 days | Increased | [5] |

| 30 | Hippocampus | 8-9 days | Increased | [5] |

| 50 | Frontal Cortex | 7 days | ~75% | [6] |

| 50 | Hippocampus | 7 days | ~91% | [6] |

| 50 | Cerebellum | 7 days | Significant | [6] |

| 50 | Brainstem | 7 days | Partial | [6] |

| 50 | Hypothalamus | 7 days | Partial | [6] |

Table 2: Time Course of Norepinephrine Depletion in Rodents (50 mg/kg DSP-4, i.p.)

| Animal Model | Brain Region | Time Post-Injection | % NE Depletion | Reference |

| Rat | Frontal Cortex | 6 hours | Profound | [7] |

| Rat | Cerebellum | 6 hours | Profound | [7] |

| Rat | Frontal Cortex | 24 hours | Profound | [7] |

| Rat | Cerebellum | 24 hours | Profound | [7] |

| Rat | Frontal Cortex | 14 days | ~86% | [6] |

| Rat | Hippocampus | 14 days | ~91% | [6] |

| Mouse | Pons | 1 week | Significant | [8] |

| Mouse | Prefrontal Cortex | 1 week | Significant | [8] |

| Mouse | Hippocampus | 1 week | Significant | [8] |

Experimental Protocols

A typical experimental workflow for a DSP-4 lesioning study involves several key stages, from preparation and administration of the neurotoxin to the verification of the noradrenergic lesion.

Protocol 1: Preparation and Administration of DSP-4

Materials:

-

N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride (DSP-4)

-

Sterile 0.9% sodium chloride (saline) solution

-

Sterile syringes and needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats)

-

Vortex mixer

-

Analytical balance

Procedure:

-

DSP-4 Solution Preparation:

-

Important: DSP-4 is unstable in solution and should be prepared fresh immediately before use. Protect the solution from light.

-

Weigh the required amount of DSP-4 powder based on the desired dose (typically 50 mg/kg) and the total weight of the animals to be injected.

-

Dissolve the DSP-4 powder in sterile 0.9% saline to the desired final concentration (e.g., 5 mg/mL for a 10 mL/kg injection volume).

-

Vortex the solution until the DSP-4 is completely dissolved.

-

-

Animal Handling and Injection:

-

Accurately weigh each animal to determine the precise injection volume.

-

Gently restrain the animal. For intraperitoneal (i.p.) injection, position the animal on its back with its head tilted slightly downwards.

-

Identify the injection site in the lower right or left abdominal quadrant to avoid the cecum and bladder.

-

Insert the needle at a 15-20 degree angle into the peritoneal cavity.

-

Gently aspirate to ensure the needle has not entered a blood vessel or organ.

-

Slowly inject the calculated volume of the DSP-4 solution.

-

Withdraw the needle and return the animal to its cage.

-

Monitor the animal for any adverse reactions post-injection.

-

Protocol 2: Verification of Lesion by HPLC-ECD for Norepinephrine

Materials:

-

Brain tissue from control and DSP-4 treated animals

-

0.1 M Perchloric acid (PCA)

-

Homogenizer (e.g., sonicator)

-

Refrigerated centrifuge

-

HPLC system with an electrochemical detector (ECD)

-

Reversed-phase C18 column

-

Mobile phase (example: sodium phosphate buffer, EDTA, 1-octanesulfonic acid, and methanol, pH adjusted)

-

Norepinephrine standards

Procedure:

-

Sample Preparation:

-

Rapidly dissect the brain region of interest (e.g., hippocampus, cortex) on ice.

-

Weigh the tissue sample.

-

Homogenize the tissue in a known volume of ice-cold 0.1 M PCA (e.g., 10-20 volumes).

-

Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C for 15-20 minutes.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter.

-

-

HPLC-ECD Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a standard curve of known norepinephrine concentrations to determine the retention time and for quantification.

-

Inject the prepared brain tissue samples.

-

Detect the norepinephrine peak based on its retention time and electrochemical properties.

-

Quantify the norepinephrine concentration in the samples by comparing the peak areas to the standard curve.

-

Express the results as ng of norepinephrine per mg of tissue.

-

Protocol 3: Verification of Lesion by Immunohistochemistry for Dopamine-β-Hydroxylase (DBH)

Materials:

-

Brain tissue from control and DSP-4 treated animals, fixed (e.g., with 4% paraformaldehyde) and sectioned.

-

Phosphate-buffered saline (PBS)

-

Blocking solution (e.g., PBS with normal goat serum and Triton X-100)

-

Primary antibody: anti-DBH antibody (rabbit or mouse monoclonal)

-

Secondary antibody: biotinylated anti-rabbit or anti-mouse IgG

-

Avidin-biotin-peroxidase complex (ABC) reagent

-

3,3'-Diaminobenzidine (DAB) substrate kit

-

Microscope slides, coverslips, and mounting medium

Procedure:

-

Tissue Preparation:

-

Perfuse the animal with saline followed by 4% paraformaldehyde.

-

Post-fix the brain in 4% paraformaldehyde overnight, then transfer to a sucrose solution for cryoprotection.

-

Cut brain sections (e.g., 30-40 µm) on a cryostat or vibratome.

-

-

Immunostaining:

-

Wash the sections in PBS.

-

Incubate the sections in a blocking solution for 1-2 hours at room temperature to reduce non-specific binding.

-

Incubate the sections with the primary anti-DBH antibody (diluted in blocking solution) overnight at 4°C.

-

Wash the sections in PBS.

-

Incubate the sections with the biotinylated secondary antibody for 1-2 hours at room temperature.

-

Wash the sections in PBS.

-

Incubate the sections with the ABC reagent for 1 hour at room temperature.

-

Wash the sections in PBS.

-

Develop the color reaction by incubating the sections with the DAB substrate until the desired staining intensity is reached.

-

Stop the reaction by washing with PBS.

-

Mount the sections on slides, dehydrate, clear, and coverslip.

-

Examine the sections under a microscope to visualize the loss of DBH-immunoreactive fibers in the target brain regions of DSP-4 treated animals compared to controls.

-

Logical Relationships in DSP-4 Lesioning Studies

The successful application of DSP-4 relies on a clear understanding of the cause-and-effect relationships between the neurotoxin administration and the resulting neurochemical and behavioral outcomes.

Conclusion

DSP-4 is a powerful tool for the selective lesioning of central noradrenergic neurons originating from the locus coeruleus. A standard dose of 50 mg/kg i.p. in rodents effectively depletes norepinephrine in key brain regions like the cortex and hippocampus.[2][6] Careful adherence to the provided protocols for preparation, administration, and verification will ensure reproducible and specific lesioning, enabling researchers to accurately investigate the functional roles of the noradrenergic system.

References

- 1. Determination of the norepinephrine level by high-performance liquid chromatography to assess the protective effect of MAO-B inhibitors against DSP-4 toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DSP4, a selective neurotoxin for the locus coeruleus noradrenergic system. A review of its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. DSP-4: a novel compound with neurotoxic effects on noradrenergic neurons of adult and developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The impact of noradrenergic neurotoxin DSP-4 and noradrenaline transporter knockout (NET-KO) on the activity of liver cytochrome P450 3A (CYP3A) in male and female mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The response of noradrenergic axons to systemically administered DSP-4 in the rat: an immunohistochemical study using antibodies to noradrenaline and dopamine-beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Neurotoxin DSP-4 Dysregulates the Locus Coeruleus-Norepinephrine System and Recapitulates Molecular and Behavioral Aspects of Prodromal Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]

Preparation and Storage of DSP-4 Hydrochloride Solutions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and storage of N-(2-Chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride (DSP-4 hydrochloride), a potent and selective neurotoxin used in neuroscience research to lesion noradrenergic neurons. Adherence to these guidelines is crucial for ensuring the stability, efficacy, and safety of DSP-4 solutions in experimental settings.

Physicochemical Properties and Solubility

DSP-4 hydrochloride is a white to off-white solid. Its solubility is a critical factor in the preparation of stock and working solutions. The following table summarizes its solubility in various common laboratory solvents.

| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |

| Water | 50 - 100 | 159.71 - 319.43 | Ultrasonic assistance may be required for dissolution[1]. |

| DMSO | 125 | 399.28 | Use of freshly opened, anhydrous DMSO is recommended as it is hygroscopic and moisture can impact solubility. Ultrasonic assistance may be required[1]. |

| Ethanol | 100 | 319.43 | [2] |

| Saline (0.9%) | Soluble | Not specified | Commonly used as a vehicle for in vivo administration[3][4]. |

Molecular Weight of DSP-4 Hydrochloride: 313.06 g/mol [1][2]

Solution Preparation Protocols

The appropriate protocol for preparing DSP-4 hydrochloride solutions will depend on the intended application, whether for in vitro cell culture experiments or for in vivo administration in animal models.

Protocol for Preparing Aqueous Stock Solutions (for in vitro and in vivo use)

This protocol describes the preparation of a high-concentration stock solution in water or saline, which can be further diluted for final use.

Materials:

-

DSP-4 hydrochloride powder

-

Sterile, deionized water or 0.9% saline

-

Sterile conical tubes (15 mL or 50 mL)

-

Vortex mixer

-

Ultrasonic water bath (optional)

-

Sterile syringe filters (0.22 µm)

-

Sterile microcentrifuge tubes for aliquoting

Procedure:

-

Weighing: Accurately weigh the desired amount of DSP-4 hydrochloride powder in a sterile conical tube.

-

Solvent Addition: Add the calculated volume of sterile water or saline to achieve the desired stock concentration (e.g., 10 mg/mL).

-

Dissolution: Tightly cap the tube and vortex vigorously. If the powder does not fully dissolve, sonicate the solution in an ultrasonic water bath for 5-10 minutes, or until the solution is clear[1]. Gentle heating may also aid dissolution[1].

-

Sterilization: For applications requiring sterility, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube[1].

-

Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound[1][5].

-

Storage: Immediately store the aliquots at the recommended temperature (see Section 3).

Protocol for Preparing High-Concentration DMSO Stock Solutions (primarily for in vitro use)

This protocol is suitable for preparing a concentrated stock solution in DMSO, which can be diluted in culture media for cellular assays.

Materials:

-

DSP-4 hydrochloride powder

-

Anhydrous, sterile-filtered DMSO

-

Sterile conical tubes

-

Vortex mixer

-

Ultrasonic water bath (optional)

-

Sterile microcentrifuge tubes for aliquoting

Procedure:

-

Weighing: In a sterile conical tube, weigh the required amount of DSP-4 hydrochloride.

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO to reach the target concentration (e.g., 50 mg/mL).

-

Dissolution: Securely cap the tube and vortex thoroughly. If needed, use an ultrasonic water bath to facilitate dissolution[1].

-

Aliquoting: Divide the DMSO stock solution into single-use aliquots in sterile microcentrifuge tubes.

-

Storage: Store the aliquots at -20°C or -80°C (see Section 3).

Protocols for Preparing In Vivo Formulations

For systemic administration in animal models, DSP-4 hydrochloride is often prepared in a vehicle designed to enhance solubility and bioavailability.

For direct intraperitoneal (i.p.) injection, DSP-4 hydrochloride can be dissolved directly in sterile 0.9% saline[3][4]. Follow the procedure outlined in Protocol 2.1. A typical concentration for i.p. injection is 50 mg/kg[1][6].

For improved solubility, co-solvent systems are frequently employed.

Formulation 1: DMSO/PEG300/Tween-80/Saline [1][7]

-

Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline

-

Solubility: ≥ 2.08 mg/mL[1]

-

Preparation (for 1 mL):

-

Prepare a 20.8 mg/mL stock of DSP-4 in DMSO.

-

In a sterile tube, add 400 µL of PEG300.

-

Add 100 µL of the DSP-4/DMSO stock solution and mix thoroughly.

-

Add 50 µL of Tween-80 and mix until uniform.

-

Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix well.

-

Formulation 2: DMSO/SBE-β-CD/Saline [1]

-

Composition: 10% DMSO, 90% (20% SBE-β-CD in Saline)

-

Solubility: ≥ 2.08 mg/mL[1]

Formulation 3: DMSO/Corn Oil [1]

-

Composition: 10% DMSO, 90% Corn Oil

-

Solubility: ≥ 2.08 mg/mL[1]

-

Note: This formulation should be used with caution for dosing periods longer than two weeks[1].

Storage and Stability

Proper storage is essential to maintain the potency of DSP-4 hydrochloride in both its powdered form and in solution.

| Form | Storage Temperature | Duration | Notes |

| Powder | 4°C | Not specified | Store sealed and protected from moisture[1]. |

| Powder | -20°C | 3 years | |

| Solution in Solvent | -20°C | 1 month | Store in sealed containers, protected from moisture. Avoid repeated freeze-thaw cycles[1][5]. |